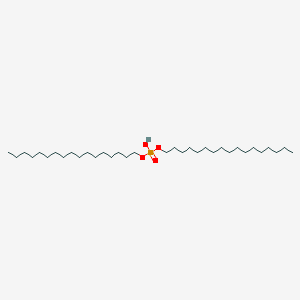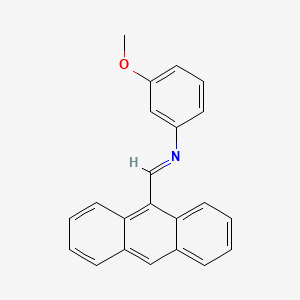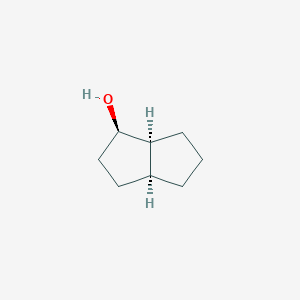
(1R,3AS,6AS)-Octahydro-1-pentalenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3AS,6AS)-Octahydro-1-pentalenol is a chemical compound with a unique structure that includes a pentalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3AS,6AS)-Octahydro-1-pentalenol typically involves the hydrogenation of pentalene derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under high pressure of hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process is carefully monitored to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3AS,6AS)-Octahydro-1-pentalenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
(1R,3AS,6AS)-Octahydro-1-pentalenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,3AS,6AS)-Octahydro-1-pentalenol involves its interaction with specific molecular targets. The hydroxyl group in the compound can form hydrogen bonds with enzymes or receptors, leading to changes in their activity. The pentalene ring system provides structural stability and influences the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3aS,6aS)-4-methyl-1,2,3,3a,6,6a-hexahydropentalen-1-ol: A similar compound with a methyl group substitution.
(1R,3S,3aS,5aS,6R,6aS,9R,9aR,10R,11aS,11bS,11cS)-9-(3-Furyl)-6-hydroxy-3a,6a,9a,11b-tetramethyl-1,2,3,3a,4,5a,6,6a,8,9,9a,10,11,11a,11b,11c-hexadecahydrocyclopenta [7,8]phenanthro [10,1-bc]furan-1,3,10- triyl triacetate: A more complex compound with multiple ring systems and functional groups.
Uniqueness
(1R,3AS,6AS)-Octahydro-1-pentalenol is unique due to its specific stereochemistry and the presence of the pentalene ring system. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(1R,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-5-4-6-2-1-3-7(6)8/h6-9H,1-5H2/t6-,7-,8+/m0/s1 |
Clé InChI |
AOONMBCPMGBOBG-BIIVOSGPSA-N |
SMILES isomérique |
C1C[C@H]2CC[C@H]([C@H]2C1)O |
SMILES canonique |
C1CC2CCC(C2C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


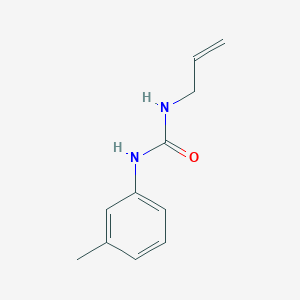

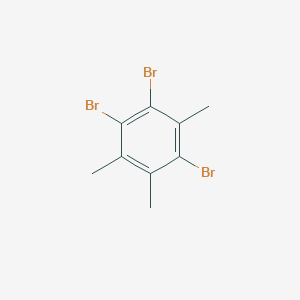
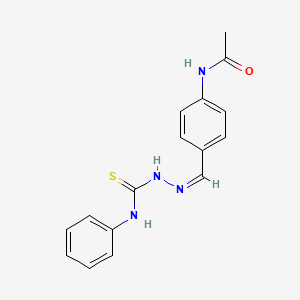
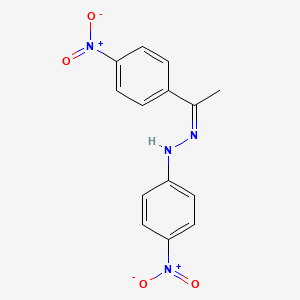
![N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11947964.png)
![Bicyclo[4.2.1]nonan-9-one](/img/structure/B11947966.png)


![1-Methyl-3-phenylpyrazolo[4,3-b]quinoxaline](/img/structure/B11947973.png)
